The compound 2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known by its IUPAC name, is a heterocyclic organic compound with significant chemical and biological properties. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The molecular formula for this compound is , and it has a molecular weight of approximately 299.71 g/mol. This compound is classified under isoindole derivatives, which are known for their diverse biological activities.
The synthesis of 2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves several steps starting from simpler precursors. A common synthetic route includes:
These synthetic routes often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione can be represented with the following structural data:
InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
The compound features a chlorophenyl moiety attached to a dihydroisoindole structure, characterized by a carbonyl group that contributes to its reactivity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
The physical properties of 2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione include:
Chemical properties include:
Relevant data on melting points or boiling points may vary based on purity and specific synthesis methods but are essential for characterizing the compound's stability .
This compound has potential applications in various fields:
Research into isoindole derivatives suggests they possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them valuable in pharmaceutical research .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6